Phosphorus

Vue d'ensemble

Description

Phosphorus is a vital element for life on Earth. It is an essential component of all living cells, playing a role in energy transfer, cell signaling, and DNA synthesis. It is also important for the growth and development of plants, animals, and humans. Phosphorus is found in nature in the form of phosphate ions and as an essential component of proteins, nucleic acids, and other molecules.

Applications De Recherche Scientifique

Environmental Remediation: Phosphorus Removal and Recovery

Phosphorus plays a crucial role in ecological balance but can lead to environmental issues like eutrophication when it accumulates in water bodies . Research focuses on various methods for phosphorus removal and recovery, including:

These methods are essential for maintaining water quality and preventing soil pollution.

Agriculture: Fertilizer Production and Soil Management

Phosphorus is a key component of fertilizers, vital for crop growth. It’s derived from phosphate rocks treated with acids to produce highly soluble mineral fertilizers . However, the inefficient use of these resources has led to concerns about depletion. Research is ongoing to find sustainable ways to increase phosphorus availability from natural sources like bone meal and manure, termed "renewable secondary phosphorus resources" .

Plant Physiology: Abiotic Stress Response

In plant science, phosphorus is fundamental in regulating physiological responses to abiotic stresses such as drought, salinity, and extreme temperatures . Studies explore how phosphorus influences:

Military Applications

Phosphorus has been utilized in military technology for various purposes, including:

The research in this field is highly specialized and focuses on improving the effectiveness and safety of phosphorus-based compounds.

Food Industry: Additives and Preservatives

Phosphorus compounds serve as additives in the food industry. They are found in:

Research in this area aims to optimize the use of phosphorus compounds while ensuring consumer safety and product quality.

Nanotechnology: Biochar and Nanoscale Materials

Phosphorus is instrumental in the development of nanotechnology applications. Two main areas of research include:

Mécanisme D'action

Target of Action

Phosphorus, an essential nutrient, plays a pivotal role in the growth and development of plants and animals . It is a key part of nucleic acids, like DNA, and of the phospholipids that form our cell membranes . As calcium phosphate, it also makes up the supportive components of our bones .

Mode of Action

In the body, almost all phosphorus is combined with oxygen, forming phosphate . Phosphate is one of the body’s electrolytes, which are minerals that carry an electric charge when dissolved in body fluids such as blood . Phosphorus compounds can also be found in the minerals in our bones and teeth .

Biochemical Pathways

Phosphorus plays a critical role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in ATP synthesis, NADPH production, and its presence in several key enzymes . Carbon fixation, the initial step in the dark phase of photosynthesis, is a phosphate-driven metabolic process .

Pharmacokinetics

Phosphorus is a vital element for plants and that is why we put phosphates in our fertilizer to help them maximize their growth . Phosphorus compounds often have negative charges on the phosphoryl group, and as a result, frequently have poor pharmacokinetic (PK) profiles .

Result of Action

Phosphorus underpins global food systems and food security . Too much phosphorus causes problems, but too little phosphorus can also be detrimental .

Action Environment

The environmental impact of phosphorus is significant. When fertilizers containing phosphorus enter the water, it produces rapid algae growth. This can lead to eutrophication of lakes and rivers . With all the excess phosphorus, plants grow rapidly then die, causing a lack of oxygen in the water and an overall reduction of water quality . It is thus necessary to remove excess phosphorus from our wastewater .

Propriétés

IUPAC Name |

phosphorus | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAICVXFJPJFONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024382 | |

| Record name | Phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.97376200 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Solid | |

| Record name | Phosphorus | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7723-14-0 | |

| Record name | Phosphorus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7723-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007723140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27YLU75U4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44.1 °C | |

| Record name | Phosphorus | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001315 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: Why is phosphorus essential for plant growth?

A1: Phosphorus is a fundamental building block of crucial plant molecules like DNA, RNA, and ATP. These molecules are essential for energy transfer, genetic information storage, and various metabolic processes vital for plant growth and development [, , ].

Q2: How does phosphorus availability impact nitrogen fixation in legumes?

A2: Studies using 15N tracer techniques demonstrate that adequate phosphorus fertilization enhances nitrogen fixation in legumes like peanuts. This effect stems from phosphorus promoting root growth, increasing root nodule number and activity, and ultimately boosting the plant's capacity to convert atmospheric nitrogen into usable forms [].

Q3: Can organic amendments enhance phosphorus availability in acidic soils?

A3: Research suggests that amending acidic soils with rice straw and biochar can significantly improve phosphorus fertilizer recovery. This synergistic effect arises from increased soil pH, enhanced cation exchange capacity, and elevated dissolved organic matter, all contributing to reduced phosphorus fixation and greater availability for plant uptake [].

Q4: How do mycorrhizal fungi interact with phosphorus in soil?

A4: Ectomycorrhizal fungi, prevalent in some forest ecosystems, demonstrate a unique ability to access organic phosphorus forms in the soil. Studies in Cameroon's rainforests highlight the association of ectomycorrhizal legumes with fluctuating soil phosphorus levels, suggesting a potential role of these fungi in phosphorus cycling, particularly during dry seasons [].

Q5: Can phosphorus application influence the nutrient content of crops?

A5: Research on chickpea cultivation indicates that phosphorus fertilization significantly affects nutrient uptake. While increasing phosphorus levels boosted nitrogen and phosphorus content in both grain and straw, it led to a decrease in zinc content, highlighting the complex interplay between nutrients in soil systems [].

Q6: What are the primary sources of phosphorus pollution in freshwater ecosystems?

A6: Excessive fertilizer application in agriculture emerges as a major contributor to phosphorus runoff, ultimately leading to eutrophication in freshwater lakes and rivers. Land use patterns, water and soil management practices, and farming systems also play significant roles in influencing phosphorus loss from agricultural landscapes [].

Q7: How can phosphorus release from lake sediments impact water quality?

A7: Research shows that the amount of bioavailable phosphorus in lake sediments is not always a reliable indicator of a lake's trophic state. Factors like sediment resuspension, microbial activity, and the presence of algae can significantly influence phosphorus release dynamics, impacting water quality and potentially fueling algal blooms [].

Q8: Can cyanobacterial blooms contribute to phosphorus cycling in lakes?

A8: Studies on Microcystis blooms reveal that the decay of these cyanobacteria, especially in dark conditions, can accelerate the release of dissolved inorganic phosphorus (DIP) back into the water column. This process, influenced by factors like cell density and microbial activity, can significantly impact phosphorus cycling and contribute to the persistence of blooms [].

Q9: What role does phosphorus play in the restoration of eutrophic lakes?

A9: Successful lake restoration often hinges on defining phosphorus objectives – target phosphorus concentrations needed to achieve desired water quality goals. Research on Lake Lugano underscores the importance of periodically revising these objectives as restoration progresses, taking into account lake-specific factors like mixing patterns and sensitivity to phosphorus loading [].

Q10: How is phosphorus utilized in the treatment of wastewater?

A10: Urban waste incinerator slag, a byproduct of waste incineration, demonstrates considerable potential for phosphorus removal from wastewater. Studies reveal its high phosphorus adsorption capacity, low heavy metal leaching, and relative insensitivity to pH fluctuations, making it a promising candidate for sustainable wastewater treatment solutions [].

Q11: What challenges are associated with phosphorus removal from phosphorus-rich sludge?

A11: Conditioning and dewatering phosphorus-rich sludge, often a byproduct of wastewater treatment, presents a unique set of challenges. Research indicates that using specific polyampholytes and metal salts can improve sludge dewaterability and simultaneously remove dissolved phosphorus, offering a potential solution for managing this waste stream effectively [].

Q12: How does phosphorus contribute to the properties of optical fibers?

A12: In the realm of optical fibers, phosphorus doping plays a crucial role in mitigating photodarkening, a phenomenon that degrades fiber performance. Studies on ytterbium-doped silica fibers demonstrate that incorporating phosphorus can significantly reduce photodarkening rates and excess loss, leading to more robust and efficient fiber amplifiers [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

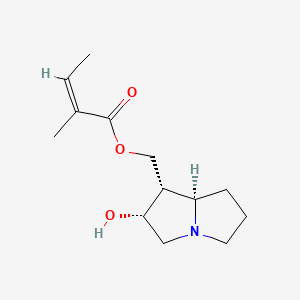

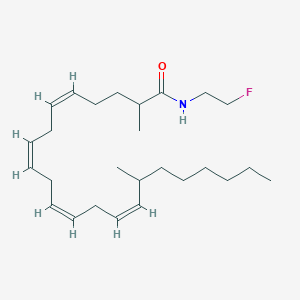

![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1239407.png)

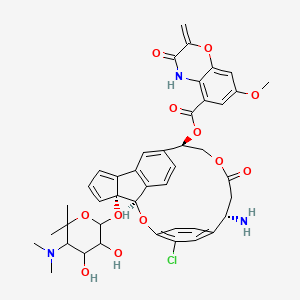

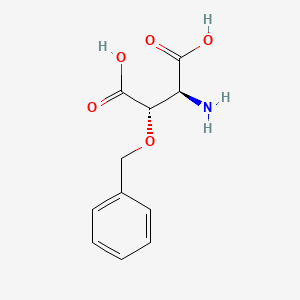

![(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1239417.png)

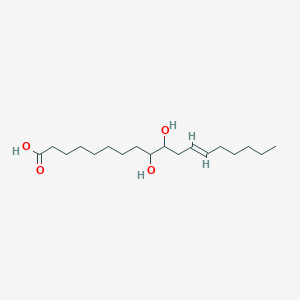

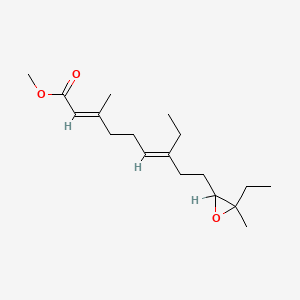

![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)